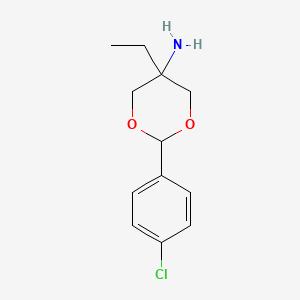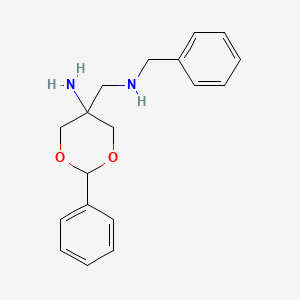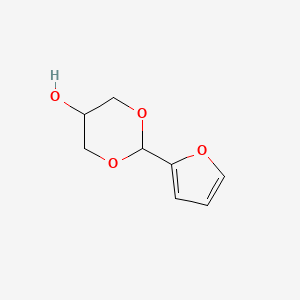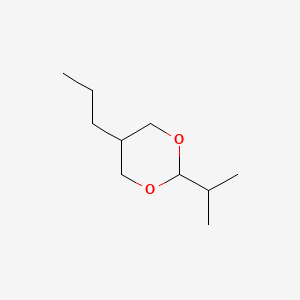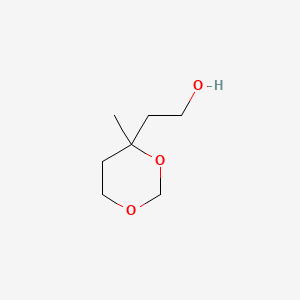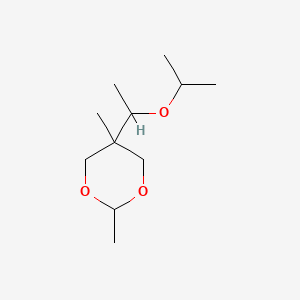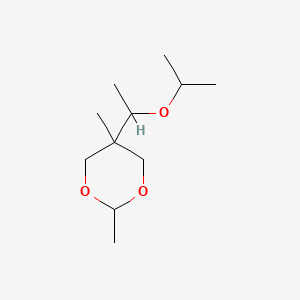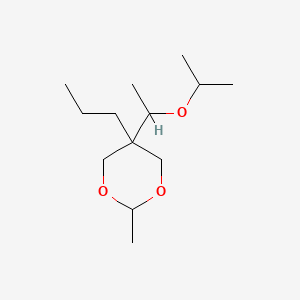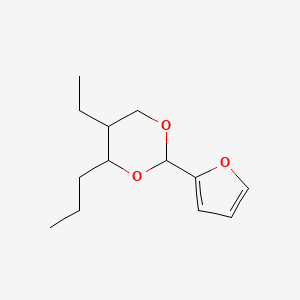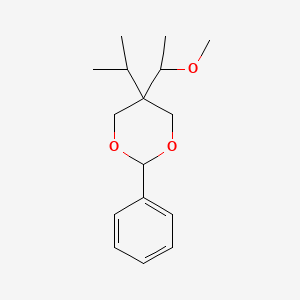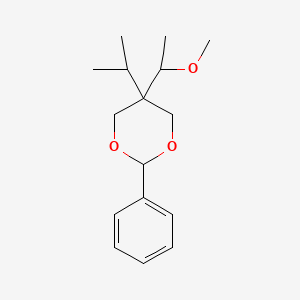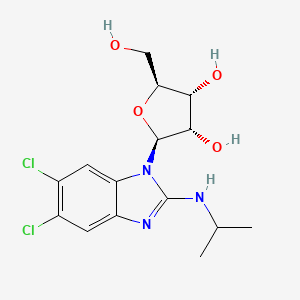
Maribavir
Overview
Description
Maribavir, sold under the brand name Livtencity, is an antiviral medication used to treat post-transplant cytomegalovirus (CMV) infections. It is a cytomegalovirus pUL97 kinase inhibitor that works by preventing the activity of the human cytomegalovirus enzyme pUL97, thus blocking virus replication . This compound was approved for medical use in the United States in November 2021 and in the European Union in November 2022 .
Mechanism of Action
Target of Action
Maribavir is an antiviral drug that primarily targets the human cytomegalovirus (CMV) enzyme pUL97 . This enzyme plays a crucial role in the replication of the CMV virus .
Mode of Action
This compound acts by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97 . This results in the inhibition of the phosphorylation of proteins, which are the natural substrates of pUL97 . The natural substrates of pUL97 include ppUL44, pp65, RNA polymerase II large subunit, retinoblastoma protein, lamin A and C, p32, nuclear egress complex (UL50, UL53), histone deacetylase 1, and eukaryotic elongation factor delta .
Biochemical Pathways
The inhibition of pUL97 by this compound leads to the downstream inhibition of several biochemical pathways crucial for the CMV virus. These include CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids . By inhibiting these pathways, this compound prevents the CMV virus from replicating and spreading.
Pharmacokinetics
This compound is rapidly and highly absorbed after oral administration, with a fraction absorbed greater than 90% . It is primarily metabolized by the liver enzyme CYP3A4 . The major metabolite of this compound, VP44669, is pharmacologically inactive and is excreted in the urine and feces . The approved dose of this compound is 400 mg twice daily .
Result of Action
The action of this compound results in the inhibition of CMV DNA replication, encapsidation, and nuclear egress . This prevents the release of infectious virus from cells, thereby controlling the spread of the CMV virus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, drugs that are strong inducers of CYP3A4 are expected to decrease this compound plasma concentrations and may result in reduced virologic response .
Biochemical Analysis
Biochemical Properties
Maribavir interacts with the cytomegalovirus (CMV) enzyme pUL97 . By competitively inhibiting pUL97 kinase activity, this compound can inhibit protein phosphorylation and halt viral replication . This interaction with the pUL97 kinase is critical for this compound’s role in biochemical reactions related to CMV infection.
Cellular Effects
This compound has a significant impact on various types of cells, particularly those infected with CMV. It influences cell function by inhibiting the activity of the CMV enzyme pUL97, which is crucial for CMV replication . This inhibition disrupts the CMV life cycle, reducing the virus’s ability to proliferate within the host cell .
Molecular Mechanism
The mechanism of action of this compound involves the competitive inhibition of the CMV enzyme pUL97 . This prevents the phosphorylation actions of UL97, thereby inhibiting CMV DNA replication, encapsidation, and nuclear egress . This compound is active against CMV strains with viral DNA polymerase mutations that confer resistance to other CMV antivirals .
Temporal Effects in Laboratory Settings
In a phase 3 study, patients treated with this compound showed a significant reduction in CMV viremia over time . This suggests that this compound has a durable effect on CMV infection, with its impact observable over the course of treatment .
Metabolic Pathways
This compound is primarily metabolized by hepatic CYP3A4 metabolism . Its major metabolite, VP44669, is pharmacologically inactive and is excreted in the urine and feces . This suggests that this compound is involved in metabolic pathways mediated by the CYP3A4 enzyme .
Transport and Distribution
After oral administration, this compound is rapidly and highly absorbed, with a fraction absorbed greater than 90% . It is highly bound to human plasma proteins (98%) with a small apparent volume of distribution of 27.3 L . This indicates that this compound is widely distributed within the body.
Subcellular Localization
The specific subcellular localization of this compound is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the same subcellular compartments as the CMV pUL97 kinase, which it inhibits. This would allow this compound to effectively interfere with the function of pUL97 and disrupt CMV replication .
Preparation Methods
The synthesis of Maribavir involves several steps. One of the key steps includes the reaction of 4,5-dichloro-1,2-phenylenediamine with isopropyl isothiocyanate in pyridine in the presence of a desulfurizing agent, N-cyclohexyl-N’-(2-morpholinoethyl)-carbodiimide methyl-p-toluenesulfonate (morpho-CDI), to generate benzimidazole . The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Maribavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring, affecting the antiviral activity of this compound.
Substitution: Substitution reactions, particularly on the benzimidazole ring, can lead to the formation of derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Maribavir has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: this compound is used to study the mechanisms of viral replication and the role of viral kinases in the life cycle of cytomegalovirus.
Medicine: It is primarily used in the treatment of cytomegalovirus infections in post-transplant patients. Its unique mechanism of action makes it a valuable tool in antiviral research.
Industry: this compound is produced and marketed by pharmaceutical companies for clinical use, and its production involves advanced chemical engineering techniques.
Comparison with Similar Compounds
Maribavir is unique compared to other antiviral agents due to its specific inhibition of the pUL97 kinase. Similar compounds include:
Ganciclovir: Targets CMV DNA polymerase but has a different mechanism of action and a higher risk of resistance.
Valganciclovir: A prodrug of ganciclovir with similar properties.
Cidofovir: Another antiviral that targets DNA polymerase but has significant nephrotoxicity.
Foscarnet: Inhibits viral DNA polymerase but is associated with renal toxicity.
This compound’s unique mechanism of action and favorable safety profile make it a valuable alternative for patients with resistant CMV infections .
Properties
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFBVJALEQWJBS-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170091 | |
| Record name | Maribavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear. | |
| Record name | Maribavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176161-24-3 | |
| Record name | Maribavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176161-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maribavir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maribavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maribavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARIBAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Maribavir against CMV?
A1: this compound is a benzimidazole riboside that acts as a potent and selective inhibitor of the CMV UL97 protein kinase. [, , , ] It functions as a competitive inhibitor of adenosine triphosphate (ATP), binding to the UL97 kinase and preventing its phosphorylation activity. [, ] This inhibition disrupts multiple stages of the viral life cycle, including DNA replication, encapsidation, and nuclear egress. [, , ]
Q2: How does inhibition of UL97 kinase affect CMV replication?
A2: UL97 kinase plays a crucial role in several late stages of CMV replication. [] Inhibiting UL97 prevents the phosphorylation of viral and cellular proteins essential for viral DNA packaging, assembly of viral capsids, and the egress of viral particles from the nucleus. [, ] This ultimately reduces the production of infectious viral progeny. [, ]
Q3: Does this compound target CMV strains resistant to other antivirals?
A3: Yes, this compound demonstrates activity against a wide range of CMV strains, including those resistant to conventional antiviral agents like ganciclovir, valganciclovir, cidofovir, and foscarnet. [, , , , , ] This is because this compound's mechanism of action targets a different viral protein (UL97 kinase) than these traditional DNA polymerase inhibitors. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The scientific literature provided does not explicitly mention the molecular formula and weight of this compound. For accurate information, please refer to chemical databases or the manufacturer's documentation.
Q5: How do structural modifications to the this compound molecule affect its activity?
A5: Research on this compound analogs, specifically imidazopyridine nucleoside derivatives, revealed that even minor structural changes can significantly impact antiviral activity. [] In this study, the synthesized analogs, designed as 4-(or 7)-aza-d-isosters of this compound, did not exhibit notable antiviral activity. [] This emphasizes the importance of specific structural features for this compound's interaction with UL97 kinase and its antiviral efficacy. Further research on structural modifications is necessary to fully elucidate the structure-activity relationship and potentially develop analogs with improved properties.
Q6: Are there any known mutations in viral proteins that confer resistance to this compound?
A6: Yes, prolonged this compound treatment can lead to the emergence of resistance mutations in the UL97 kinase. [, , ] The most common mutations are T409M, H411Y, and C480F. [, ] These mutations are located within or near the ATP binding site of UL97, directly interfering with this compound binding and inhibiting its activity. [, ] Additionally, mutations in UL27, another viral protein, have also been linked to this compound resistance. [, ] The exact role of UL27 in this compound's mechanism of action is not fully understood, but research suggests it might interact with UL97 or be involved in viral DNA synthesis or egress. [, ]
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound exhibits high oral bioavailability (fraction absorbed >90%) and is rapidly absorbed after oral administration. [] It is primarily metabolized by the hepatic enzyme CYP3A4. [, ] The major metabolite, VP44669, is pharmacologically inactive and is excreted in urine and feces. []
Q8: Does the presence of food or antacids affect this compound absorption?
A8: Studies show that while food may delay the time to reach maximum plasma concentration (Tmax) of this compound, it does not significantly affect its overall exposure (AUC). [] This suggests that this compound can be administered with food without compromising its efficacy. [] Similarly, co-administration with antacids does not appear to clinically affect the AUC of this compound. [] Crushing this compound tablets also does not significantly impact its pharmacokinetic profile. []
Q9: What challenges are associated with using this compound in real-world settings?
A9: While clinical trials have demonstrated the efficacy of this compound, real-world experience suggests it is not a guaranteed solution for CMV infection. [] Breakthrough CMV infection, including cases with emerging resistance, has been reported in transplant recipients receiving this compound. [, ] Factors like high viral load at treatment initiation and the potential for emergent resistance highlight the need for continued monitoring and individualized treatment strategies. [, ]
Q10: What analytical methods are used to quantify this compound?
A10: A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound and Fostemsavir in human plasma. [] This method allows for rapid analysis within 5 minutes, offering a valuable tool for pharmacokinetic studies and therapeutic drug monitoring. []
Q11: What is the current FDA approval status of this compound?
A11: this compound received FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant CMV infection/disease refractory to prior treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet (with or without genotypic resistance). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


